molecular formula C13H17BF2O3 B13409879 (2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

(2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Cat. No.: B13409879
M. Wt: 270.08 g/mol
InChI Key: YRPQGECIWNPAOA-UHFFFAOYSA-N
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Description

(2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a phenyl ring substituted with two fluorine atoms and a boronate ester group, making it a valuable intermediate in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol typically involves the borylation of a difluorophenyl precursor. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron, a palladium catalyst, and a base such as potassium acetate . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, reagent concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields aldehydes or carboxylic acids, while nucleophilic substitution of the fluorine atoms can introduce various functional groups.

Scientific Research Applications

(2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoropyridine-3-boronic acid, pinacol ester
  • 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

Compared to similar compounds, (2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol offers a unique combination of stability, reactivity, and versatility. The presence of both fluorine atoms and the boronate ester group allows for a wide range of chemical modifications and applications, making it a valuable tool in various scientific fields .

Properties

Molecular Formula

C13H17BF2O3

Molecular Weight

270.08 g/mol

IUPAC Name

[2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

InChI

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)8(7-17)11(9)16/h5-6,17H,7H2,1-4H3

InChI Key

YRPQGECIWNPAOA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)CO)F

Origin of Product

United States

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